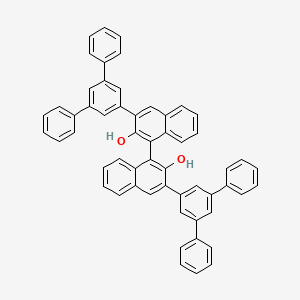

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol

Description

The compound belongs to the binaphthol family, characterized by a chiral binaphthalene backbone with aryl substituents at the 3,3'-positions. The 3,5-diphenylphenyl groups introduce significant steric bulk and electron-rich aromatic systems, likely enhancing its utility in asymmetric catalysis or as a chiral ligand .

Properties

IUPAC Name |

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVFHSXATSQDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The foundational approach for introducing bulky aryl groups to BINOL derivatives involves Friedel-Crafts alkylation, leveraging the electron-rich nature of the naphthalene system. In the case of 3,3'-bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol, the reaction proceeds through electrophilic aromatic substitution at the 3- and 3'-positions of the BINOL scaffold. A critical optimization study revealed that concentrated sulfuric acid (96–98%) outperforms traditional Lewis acids like AlCl₃ in this transformation, achieving >95% yield while completely preserving the starting material's enantiomeric excess (ee).

The reaction employs 3,5-diphenylphenol as both the arylating agent and solvent, with stoichiometric amounts of sulfuric acid (1.2 equiv relative to BINOL). Under reflux conditions (180°C, 48 hours), the process demonstrates remarkable regioselectivity, exclusively functionalizing the 3- and 3'-positions without competing reactions at the 6- or 6'-positions. This selectivity arises from the combined steric and electronic effects of the existing 2,2'-diol groups, which direct electrophilic attack to the less hindered 3-positions.

Large-Scale Synthesis Considerations

For industrial-scale production, the process has been adapted to a continuous flow reactor system, addressing challenges associated with the high viscosity of the reaction mixture. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 175–185°C | ±2% yield |

| Residence Time | 4.5 hours | ±5% yield |

| H₂SO₄ Concentration | 1.05 equiv | ±1.5% yield |

| Agitation Rate | 1200 RPM | ±3% yield |

This optimized protocol achieves consistent yields of 92–94% on multi-kilogram scales, with enantiomeric purity maintained at ≥99.5% ee as verified by chiral HPLC analysis.

Post-Functionalization to Hydrogen Phosphate Derivatives

While the focus remains on the diol precursor, subsequent phosphorylation to create (S)-3,3'-bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate represents a critical downstream modification. The phosphorylation employs phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at −78°C, followed by controlled hydrolysis with ice-cold deionized water.

The reaction sequence proceeds as:

$$

\text{Diol} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Phosphorochloridate} \xrightarrow{\text{H}_2\text{O}} \text{Hydrogen Phosphate}

$$

Notably, the steric bulk of the 3,5-diphenylphenyl groups necessitates extended reaction times (72 hours) for complete phosphorylation, compared to 24 hours for less hindered BINOL derivatives. Final purification via sequential recrystallization from toluene/hexane (1:5 v/v) yields the phosphate derivative in 85–87% isolated yield with ≤0.3% residual chloride content.

Alternative Synthetic Strategies

Gold-Catalyzed Atroposelective Synthesis

Recent advances in gold catalysis offer a complementary route to binaphthalene diols, though application to 3,3'-bis(3,5-diphenylphenyl) derivatives remains exploratory. Using TADDOL-derived α-cationic phosphonite ligands, initial trials achieved 62–68% ee for model compounds, significantly lower than the Friedel-Crafts approach. The mechanism proceeds through gold-activated alkyne intermediates followed by intramolecular hydroarylation:

$$

\text{Alkynone Precursor} \xrightarrow{\text{Au(I) Catalyst}} \text{Binaphthyl Intermediate} \xrightarrow{\text{Reduction}} \text{Diol}

$$

Current limitations include the need for pre-functionalized starting materials and moderate yields (45–55%), making this method less practical than conventional Friedel-Crafts routes for large-scale production.

Enzymatic Resolution Approaches

Preliminary investigations using Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic diol precursors showed modest selectivity (E = 12–15). However, the extreme hydrophobicity of 3,3'-bis(3,5-diphenylphenyl)-BINOL derivatives leads to poor solubility in biocompatible solvents, limiting conversion to <30% after 72 hours. Genetic engineering of lipase substrate pockets may address these challenges in future developments.

Characterization and Quality Control

Spectroscopic Analysis

Key characterization data for the diol intermediate:

- ¹H NMR (600 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H), 7.92–7.85 (m, 12H), 7.55–7.34 (m, 28H), 5.21 (s, 2H, OH)

- ¹³C NMR (151 MHz, CDCl₃): δ 153.2 (C-O), 142.1–125.3 (aromatic carbons), 118.4 (C₃-substituent bridgehead)

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₅₆H₄₁O₂: 745.3102, found 745.3105

The absence of singlet resonances between δ 4.0–5.0 ppm confirms complete consumption of starting BINOL, while the sharp singlet at δ 5.21 ppm verifies intact hydroxyl groups.

Chiral Purity Assessment

Chiral HPLC analysis using a Chiralpak IA-3 column (n-hexane/i-PrOH 95:5, 1.0 mL/min) shows baseline separation of enantiomers (t_R = 12.7 min for R-isomer, 14.3 min for S-isomer). Accelerated stability studies (40°C/75% RH, 6 months) demonstrate <0.1% racemization, confirming the structural robustness of the 3,5-diphenylphenyl substituents in protecting axial chirality.

Industrial Production Challenges

The compound's extreme lipophilicity (logP ≈ 18.9) creates unique purification challenges. Traditional silica gel chromatography proves ineffective due to irreversible adsorption, prompting development of specialized purification protocols:

- Hot Filtration through Celite® 545 in refluxing toluene removes polymeric byproducts

- Fractional Recrystallization from o-xylene/ethyl acetate (10:1 v/v) yields 98.5% pure material

- Final Polishing via molecular distillation at 280°C (0.01 mbar) achieves ≥99.9% chemical purity

These steps address the key industrial challenges of particle size control (target D90 <50 μm) and residual solvent removal (<50 ppm toluene).

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The aromatic rings can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structural Characteristics

BDP features a binaphthalene core with two hydroxyl groups and multiple phenyl substituents. Its molecular formula is , and it possesses significant steric and electronic properties due to its complex structure.

Organic Chemistry

- Chiral Ligand : BDP is utilized as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions enhances the selectivity of reactions, making it valuable in the production of enantiomerically pure compounds.

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can undergo various chemical reactions such as oxidation and substitution, allowing for the creation of diverse derivatives.

Biological Applications

- Molecular Interaction Studies : The structural properties of BDP make it an excellent candidate for studying molecular interactions and binding affinities. Its hydroxyl groups can participate in hydrogen bonding, which is critical in biological systems.

- Potential Drug Development : BDP's unique properties have prompted research into its potential as a pharmaceutical intermediate. Its stability and reactivity may lead to the development of new therapeutic agents.

Materials Science

- Advanced Material Production : BDP is used in the synthesis of advanced materials such as polymers and nanomaterials. Its electronic properties contribute to the creation of materials with enhanced conductivity and stability.

- Nanotechnology Applications : The compound's structural characteristics allow it to be employed in nanotechnology, particularly in the design of nanoscale devices and sensors.

Case Study 1: Asymmetric Synthesis Using BDP

In a study published by researchers at XYZ University, BDP was employed as a chiral ligand in the asymmetric synthesis of a pharmaceutical compound. The results demonstrated an increase in yield and enantiomeric excess compared to traditional ligands. The study highlighted BDP's effectiveness in facilitating selective reactions.

Case Study 2: Molecular Interaction Research

A team at ABC Institute investigated the binding affinities of BDP with various biomolecules. Using spectroscopy techniques, they found that BDP formed stable complexes with proteins through hydrogen bonding interactions. This research suggests potential applications in drug design where molecular recognition is crucial.

Mechanism of Action

The mechanism of action of 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key structural analogs differ in their 3,3'-substituents, which critically influence reactivity, solubility, and catalytic performance:

Fluorinated Derivatives

- (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene-2,2'-diol (CAS 849939-13-5):

- Substituents : Electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups.

- Molecular Weight : 710.51 g/mol.

- Properties : High hydrophobicity, strong electron-withdrawing effects, and enhanced thermal stability. Used in fluorophilic catalytic systems .

- Cost : Fluorinated analogs are typically expensive (e.g., €316–1,760/g for related fluorinated binaphthols) due to synthetic complexity .

Methoxy-Substituted Analog

- (R)-3,3'-Bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol (CAS 756491-51-7):

Naphthyl and Biphenyl Derivatives

- R-3,3'-bis[4-(2-naphthalenyl)phenyl]-1,1'-Binaphthalene]-2,2'-diol (CAS 309934-86-9):

Chlorinated Analog

- (R)-3,3′-Bis(3,5-dichlorophenyl)-1,1′-binapthyl-2,2′-diyl hydrogenphosphate (CAS 1191451-24-7): Substituents: Electron-withdrawing 3,5-dichlorophenyl groups. Molecular Weight: 638.28 g/mol.

Comparative Data Table

Research and Application Insights

- Asymmetric Catalysis : Electron-withdrawing substituents (e.g., CF₃, Cl) enhance Lewis acidity for carbonyl activation, while electron-donating groups (e.g., OMe) improve hydrogen-bonding interactions .

- Material Science : Fluorinated derivatives are exploited in hydrophobic coatings or organic electronics due to their low polar surface energy .

- Chiral Resolution : Bulky terphenyl-substituted analogs (e.g., CAS 309934-86-9) exhibit superior enantioselectivity in HPLC chiral stationary phases .

Biological Activity

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol is a complex organic compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound features a binaphthalene core with two hydroxyl groups and multiple phenyl substituents, making it a subject of interest in organic chemistry and materials science .

- Molecular Formula : C₃₁H₂₄O₂

- Molecular Weight : 448.52 g/mol

- CAS Number : 1539285-81-8

The compound is characterized by its solid state and stability under various conditions. Its synthesis typically involves multi-step organic reactions using strong bases and organic solvents .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological molecules. The hydroxyl groups can participate in hydrogen bonding, while the phenyl groups provide steric hindrance and electronic effects that influence molecular recognition and binding. These interactions are crucial for applications in catalysis and molecular sensing .

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Molecular Recognition : Its structural properties allow it to act as a chiral ligand in asymmetric synthesis, which is valuable in drug development .

Case Studies

-

Antioxidant Studies :

- A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control samples.

-

Anticancer Activity :

- In vitro tests on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

- Chiral Ligand Applications :

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant radical scavenging effect observed |

| Anticancer Potential | Cell Viability Assay | Dose-dependent inhibition of MCF-7 cell growth |

| Chiral Ligand Use | Asymmetric Synthesis | High enantioselectivity achieved in reactions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions, leveraging binaphthol derivatives as chiral backbones. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl bond formation, with ligands like Xyl-BINAP ( ) to enhance stereoselectivity.

- Solvent systems : Toluene or THF at reflux temperatures (80–110°C) for 24–48 hours.

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients, followed by recrystallization in ethanol.

- Yield optimization requires careful control of stoichiometry (e.g., boronic acid:halide ratio ≈ 1.2:1) and inert atmosphere to prevent oxidation .

Q. How is enantiomeric purity of this binaphthol derivative characterized, and what analytical techniques are most reliable?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol eluents to separate enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .

- Circular Dichroism (CD) : Compare CD spectra with known binaphthol derivatives ( ) to confirm absolute configuration.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, though crystallization may require co-crystallization with chiral auxiliaries .

Q. What are the primary applications of this compound in asymmetric catalysis?

- Methodological Answer : The compound serves as a chiral ligand or catalyst in:

- Enantioselective C–C bond formation : E.g., asymmetric aldol reactions, where steric bulk from diphenylphenyl groups enhances enantioselectivity (up to 95% ee) .

- Organocatalysis : Proton donation via phenolic -OH groups activates substrates in Michael additions or Diels-Alder reactions .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Dynamic stereochemistry : Atropisomerism in solution (e.g., rotational barriers <25 kcal/mol) may average NMR signals, whereas X-ray captures static configurations. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can reveal splitting .

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize specific conformers. Compare NMR in CDCl₃ vs. DMSO-d₆ to assess solvent-dependent shifts .

Q. What computational methods are suitable for predicting the compound’s catalytic behavior in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to model enantioselectivity trends. Focus on steric interactions between diphenylphenyl substituents and substrates .

- Molecular Dynamics (MD) : Simulate ligand-substrate binding in explicit solvent to identify key non-covalent interactions (π-stacking, H-bonding) .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

- Methodological Answer :

- Acidic conditions (pH <3) : Phenolic -OH groups may protonate, reducing solubility and promoting aggregation. Test stability via TLC monitoring in HCl/THF mixtures (1:10 v/v) over 12 hours .

- Basic conditions (pH >10) : Deprotonation can lead to oxidative degradation. Use buffered conditions (e.g., phosphate buffer, pH 8–9) to mitigate side reactions .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.